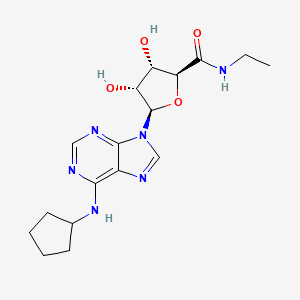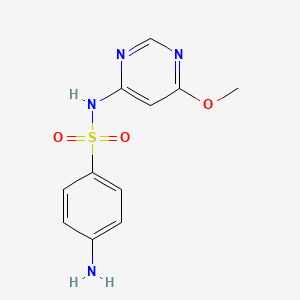
磺胺甲氧嘧啶
描述
Sulfamonomethoxine is a long-acting sulfonamide antibiotic . It is active against Streptococcus spp., Staphylococcus spp., Escherichia coli, Shigella spp., some strains of Proteus spp., Neisseria gonorrhoeae, and Neisseria meningitides .
Synthesis Analysis
Sulfamonomethoxine can be synthesized by the reaction of sulfadiazine with sodium hydroxide .
Molecular Structure Analysis
The molecular formula of Sulfamonomethoxine is C11H12N4O3S . The empirical formula (Hill Notation) is C11H12N4O3S .
Chemical Reactions Analysis
Sulfamonomethoxine is an emerging organic pollutant that is environmentally persistent, highly toxic, and difficult to degrade . Studies have shown that it can be degraded using iron–copper catalyst-activated persulfate (PS) . The degradation pathway of SMM involves attack by SO 4−· and OH, and the formation of corresponding intermediate products, which finally degrade to CO 2, H 2 O, and other low-molecular-weight substances .
Physical And Chemical Properties Analysis
Sulfamonomethoxine is a white to yellow-white powder . It is soluble in methanol . The molecular weight is 280.30 . The CAS Number is 1220-83-3 .
科学研究应用
Soil Microbial Response
A study investigated soil microbial responses to the application of SMM, among other antibiotics, in a soil culture pot experiment conducted in Hangzhou, China. The research focused on how different antibiotics affect cultivable bacteria in the soil, which is crucial for understanding antibiotic resistance and soil health .
Environmental Pollution and Degradation
SMM is recognized as an emerging organic pollutant that is environmentally persistent and highly toxic. Research has been conducted to develop efficient degradation methods using iron–copper catalyst-activated persulfate, which is vital for environmental protection and pollution treatment .
Aquaculture Pharmacokinetics
SMM has shown efficacy in treating various bacterial diseases in fish. Studies on the metabolism and pharmacokinetics of SMM in edible fish species such as yellowtail, rainbow trout, and eel provide insights into safe and effective usage in aquaculture .
作用机制
Target of Action
Sulfamonomethoxine, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and replication .
Mode of Action
Sulfamonomethoxine acts as a competitive inhibitor of dihydropteroate synthetase . By blocking this critical step in the folic acid synthesis pathway, Sulfamonomethoxine effectively starves the bacteria of the components required for their growth and replication . This mechanism is bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them outright .
Biochemical Pathways
The primary biochemical pathway affected by Sulfamonomethoxine is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, Sulfamonomethoxine prevents the conversion of para-aminobenzoic acid to dihydrofolic acid, a precursor to folic acid . This disruption leads to a deficiency in folic acid, which is essential for bacterial DNA synthesis and cell division .
Pharmacokinetics
While specific pharmacokinetic data for Sulfamonomethoxine is limited, studies on similar sulfonamides suggest that these compounds generally exhibit good absorption and distribution within the body . The rate of absorption and elimination can vary significantly between species . For instance, in eels, Sulfamonomethoxine is assimilated slowly and cleared very slowly, while in yellowtail, it is well distributed to the tissues and cleared quickly .
Result of Action
The primary result of Sulfamonomethoxine’s action is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, Sulfamonomethoxine effectively halts bacterial DNA synthesis, preventing the bacteria from multiplying . This makes it an effective treatment for various bacterial infections.
Action Environment
The efficacy and stability of Sulfamonomethoxine can be influenced by various environmental factors. For instance, studies have shown that the degradation of Sulfamonomethoxine in aqueous environments can be enhanced using UV illumination and Oxone, a powerful oxidizing agent . Additionally, the presence of certain metals, such as copper, can also affect the degradation of Sulfamonomethoxine .
安全和危害
Sulfamonomethoxine can cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
未来方向
Sulfamonomethoxine is an emerging organic pollutant that is environmentally persistent, highly toxic, and difficult to degrade . There is an urgent need to develop efficient degradation methods . Microalgae-based biotechnology has been suggested as a promising strategy for removing antibiotics from wastewater .
属性
IUPAC Name |
4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPXPUYPYQKQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045351 | |
| Record name | Sulfamonomethoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamonomethoxine | |
CAS RN |
1220-83-3 | |
| Record name | Sulfamonomethoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamonomethoxine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001220833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sulfamonomethoxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfamonomethoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamonomethoxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMONOMETHOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U700P169W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





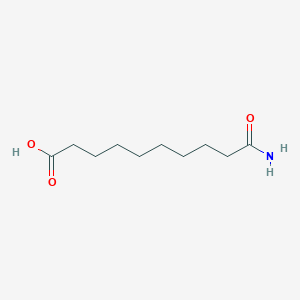

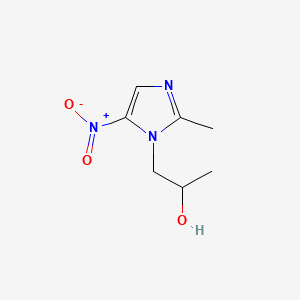
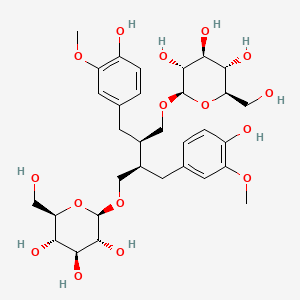
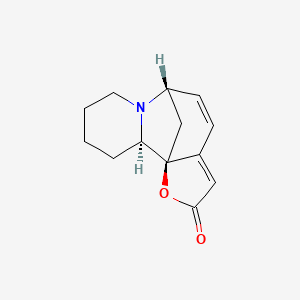
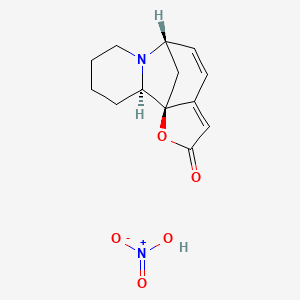
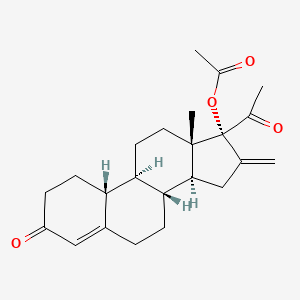
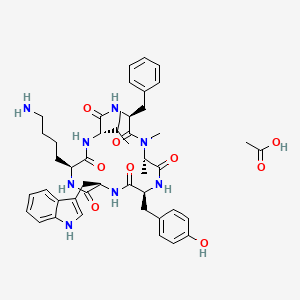
![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)

